Ccris 6332

Description

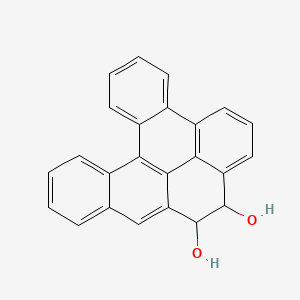

CCRIS 6332 (CAS No. 130063-43-3), chemically identified as dibenzo(a,l)pyrene 8,9-dihydrodiol, is a polycyclic aromatic hydrocarbon (PAH) metabolite studied for its role in chemical carcinogenesis. This compound is cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a specialized database for genotoxicity and carcinogenicity data . Structurally, it features a dihydrodiol moiety on the dibenzo(a,l)pyrene backbone, a configuration linked to bioactivation pathways that generate DNA-reactive intermediates. Its inclusion in toxicological databases underscores its relevance in occupational and environmental health risk assessments .

Properties

CAS No. |

130063-43-3 |

|---|---|

Molecular Formula |

C24H16O2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8(24),9,11,15,17,19,21-undecaene-13,14-diol |

InChI |

InChI=1S/C24H16O2/c25-23-18-11-5-10-17-15-8-3-4-9-16(15)20-14-7-2-1-6-13(14)12-19(24(23)26)22(20)21(17)18/h1-12,23-26H |

InChI Key |

NDCWEARXOFJOPX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C(C(C4=CC=CC5=C4C3=C2C6=CC=CC=C56)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(C(C4=CC=CC5=C4C3=C2C6=CC=CC=C56)O)O |

Synonyms |

DB(a,l)P 8,9-dihydrodiol dibenzo(a,l)pyrene 8,9-dihydrodiol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Hazard Profile : Unlike simpler PAHs, CCRIS 6332’s dihydrodiol structure correlates with reactive oxygen species (ROS) generation and DNA adduct formation, a mechanism shared with dibenzo(a,h)pyrene derivatives .

Genotoxicity and Carcinogenicity

- Ames Test : CCRIS 6332 and benzo[a]pyrene-7,8-diol show strong mutagenicity in TA98 strains, implicating frameshift mutations.

- Carcinogenic Potency: Dibenzo(a,h)pyrene derivatives exhibit lower TD50 values, indicating higher potency .

Metabolic Pathways and Bioactivation

- CCRIS 6332 : Undergoes further oxidation to form dibenzo(a,l)pyrene diolepoxide , a direct DNA alkylating agent .

- Analog Comparisons: Benzo[a]pyrene-7,8-diol is metabolized to 7,8-diol-9,10-epoxide, a key carcinogen in tobacco smoke . Dimethylbenz[a]anthracene diols are precursors to quinones, which induce oxidative DNA damage .

Q & A

Basic Research Questions

Q. How do I formulate a focused and measurable research question for studying phenomena related to Ccris 6332?

- Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question, ensuring specificity and relevance to interdisciplinary contexts. For example, if analyzing environmental data spanning 6,332 days (as in hydrological studies), frame questions around causal relationships (e.g., "How do evaporation rates influence salinity levels over 6,332 days in coastal ecosystems?"). Test feasibility by evaluating data availability and analytical tools like Python libraries (Pandas, NumPy) .

Q. What strategies ensure a rigorous literature review for Ccris 6332-related studies?

- Methodological Answer : Adopt a dual approach:

- Primary Sources : Use databases like PubMed or Web of Science with keywords such as "nonlinear dynamics," "longitudinal environmental data," or "empirical modeling."

- Secondary Data : Incorporate gray literature (e.g., institutional reports) for context. Tools like Semrush’s Topic Research can identify trending subtopics in environmental or statistical research. Critically appraise sources using criteria from : validity, reproducibility, and alignment with research objectives .

Q. How should researchers design experiments to ensure reproducibility in studies involving large datasets like 6,332-day time-series?

- Methodological Answer : Document all steps in data preprocessing (e.g., handling missing values, normalization) and specify software versions (e.g., Python 3.10 with Scipy 1.11). Use containerization tools like Docker to standardize computational environments. For nonlinear analyses (e.g., Empirical Dynamic Modeling), report embedding dimensions and time-delay parameters to enable replication .

Advanced Research Questions

Q. What statistical methods are suitable for analyzing nonlinear relationships in datasets such as the 6,332-day Florida Bay salinity study?

- Methodological Answer : Apply nonlinear techniques like Takens’ theorem for state-space reconstruction to identify causal drivers (e.g., rainfall, evaporation). Use cross-validation to test model robustness. For hypothesis testing, integrate Bayesian statistics to quantify uncertainty in large datasets. Tools like R’s

nonlinearTseriesor Python’sPyEDMare recommended for implementing these methods .

Q. How can interdisciplinary approaches resolve contradictions in Ccris 6332-related findings (e.g., conflicting environmental vs. statistical models)?

- Methodological Answer : Conduct sensitivity analyses to isolate variables causing discrepancies. For instance, if hydrological models conflict with machine learning predictions, compare assumptions (e.g., linear vs. nonlinear interactions). Use mixed-methods frameworks to triangulate results, combining qualitative insights (e.g., stakeholder interviews) with quantitative validation .

Q. What ethical considerations arise when handling longitudinal datasets with 6,332+ data points, particularly in environmental or public health contexts?

- Methodological Answer : Ensure data anonymization if human subjects are involved (e.g., dietary studies linked to preg-MEDAS questionnaires). For environmental data, address biases from incomplete sampling or sensor errors. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and document ethical approvals explicitly in metadata .

Methodological Tools and Frameworks

Q. Which computational tools are essential for replicating studies involving Ccris 6332-level datasets?

- Answer :

- Data Wrangling : Python’s Pandas for cleaning and merging time-series data.

- Statistical Analysis : R or STATA for Bayesian inference and cluster analysis.

- Visualization : Matplotlib or Tableau for interactive dashboards.

- Reproducibility : Jupyter Notebooks with version control via Git .

Q. How do researchers balance theoretical rigor with practical applicability in studies requiring advanced methodologies (e.g., Empirical Dynamic Modeling)?

- Answer : Pilot studies are critical. For example, test EDM on a subset of the 6,332-day dataset to assess computational feasibility before scaling. Collaborate with domain experts (e.g., hydrologists, statisticians) to refine models iteratively, ensuring theoretical assumptions align with empirical observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.